molecular formula C7H3BrFN B1333834 2-Bromo-3-fluorobenzonitrile CAS No. 425379-16-4

2-Bromo-3-fluorobenzonitrile

Cat. No.: B1333834
CAS No.: 425379-16-4
M. Wt: 200.01 g/mol
InChI Key: DBECKESJFGWYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-Bromo-3-fluorobenzonitrile involves the halodeboronation of aryl boronic acids. Specifically, 2-cyano-6-fluorophenylboronic acid is treated with 1,3-dibromo-5,5-dimethylhydantoin in the presence of sodium methoxide (NaOMe) as a catalyst. The reaction is carried out in acetonitrile (MeCN) as the solvent .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent composition, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Use palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction Reactions: Employ reducing agents like LiAlH4 in ether solvents.

Major Products:

    Substitution Reactions: Yield substituted benzonitriles.

    Coupling Reactions: Produce biaryl compounds.

    Reduction Reactions: Result in primary amines.

Scientific Research Applications

2-Bromo-3-fluorobenzonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzonitrile
  • 3-Bromo-2-fluorobenzonitrile
  • 2-Bromo-5-fluorobenzonitrile

Comparison: 2-Bromo-3-fluorobenzonitrile is unique due to the specific positioning of the bromine and fluorine atoms, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

2-bromo-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBECKESJFGWYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382632
Record name 2-bromo-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425379-16-4
Record name 2-bromo-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3-fluorobenzonitrile (17.07 g, 0.125 mol) in 1,4-dioxane (20 ml) was added 48% aqueous hydrobromic acid (200 ml) and the solution was cooled to 0° C. before adding dropwise a solution of sodium nitrite (9.95 g, 0.144 mol) in water (22 ml) over 35 min so that the temperature did not rise above 3° C. The resulting mixture was stirred at 2–3° C. for 2 h then poured onto a cooled (5° C.) solution of copper(I) bromide (26.98 g, 0.188 mol) in 48% hydrobromic acid (100 ml). The mixture was stirred for 10 min then heated to 50° C. over 1 h. The mixture was cooled to ambient temperature, diluted with water (1 l) and extracted with diethyl ether (2×500 ml). The combined organic extracts were washed with 1 M aqueous Na2SO3 (500 ml), then saturated aqueous NH4Cl (200 ml), dried (MgSO4), and evaporated to give a brown oil/solid. Purification by chromatography (silica gel, 10% EtOAc/isohexane) and trituration of a mixed fraction with isohexane afforded 13.22 g (53%) of 2-bromo-3-fluorobenzonitrile as a pale yellow solid: 1H NMR (360 MHz, CDCl3) δ 7.62–7.68 (1H, m), 7.74–7.85 (1H, ddd, J 9, 9, 1), 7.74–7.85 (1H, ddd, J 8, 1, 1).
Quantity
17.07 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
26.98 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Amino-3-fluorobenzonitrile (9.8 g, 71.9 mmol) was dissolved in hot 1,4-dioxane (10 mL), 48% hydrobromic acid (100 mL) was added and the mixture cooled to 0° C. before dropwise addition of sodium nitrite (5.71 g, 82.7 mmol) in water (10 mL) over 1.5 h. The resulting mixture was stirred at 0° C. for 1.5 h then poured onto a cooled (0° C.) solution of copper(I) bromide (31.0 g, 216 mmol) in 48% hydrobromic acid (25 mL). The solution was stirred at 0° C. for 15 min then heated at 50° C. for 20 min. The mixture was cooled to ambient temperature, diluted with water (600 mL) and extracted with ethyl acetate (2×200 mL). The combined organics were washed with 10% aqueous ammonia solution (200 mL), water (200 mL) and brine (250 mL), dried over anhydrous magnesium sulfate, filtered and evaporated to give an orange oil. Purification by chromatography on silica gel eluting with isohexane on a gradient of ethyl acetate (2-4%) gave 2-bromo-3-fluorobenzonitrile (7.05 g, 49%) as a pale brown solid: δH (360 MHz, CDCl3) 7.62-7.68 (1H, m), 7.74-7.85 (1H, ddd, J 9, 9 and 1), 7.74-7.85 (1H, ddd, J 8, 1 and 1).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
31 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-fluorobenzonitrile
Customer
Q & A

Q1: What is a key advantage of the described method for synthesizing 2-bromo-3-fluorobenzonitrile?

A1: The research highlights a "scalable synthesis" of this compound using a NaOMe-catalyzed bromodeboronation reaction. [] This suggests the method can be easily adapted for producing larger quantities of the compound, which is often crucial for further research and potential applications.

Q2: What is the role of 1,3-dihalo-5,5-dimethylhydantoin in this synthesis process?

A2: The research indicates that 1,3-dihalo-5,5-dimethylhydantoin acts as a halogen source in the halodeboronation reaction. [] This allows for the replacement of the boronic acid group in the starting material (2-cyano-6-fluorophenylboronic acid) with either bromine or chlorine, depending on the specific 1,3-dihalo-5,5-dimethylhydantoin used, to yield the desired aryl halides, including this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.